Cilligen

Description

Properties

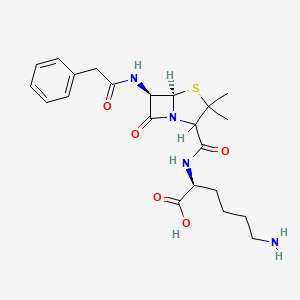

CAS No. |

53608-77-8 |

|---|---|

Molecular Formula |

C22H30N4O5S |

Molecular Weight |

462.6 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]hexanoic acid |

InChI |

InChI=1S/C22H30N4O5S/c1-22(2)17(18(28)24-14(21(30)31)10-6-7-11-23)26-19(29)16(20(26)32-22)25-15(27)12-13-8-4-3-5-9-13/h3-5,8-9,14,16-17,20H,6-7,10-12,23H2,1-2H3,(H,24,28)(H,25,27)(H,30,31)/t14-,16+,17?,20+/m0/s1 |

InChI Key |

INLLJVOEAABJFM-OSNVTACLSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)O)C |

Isomeric SMILES |

CC1(C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)O)C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)O)C |

Other CAS No. |

27307-30-8 |

Synonyms |

penicilloyl polylysine |

Origin of Product |

United States |

Scientific Research Applications

Medical Applications

Cilligen has been explored for its potential therapeutic effects, particularly in regenerative medicine and tissue engineering. Its unique properties make it suitable for various medical applications:

- Wound Healing : this compound has demonstrated efficacy in promoting wound healing through its anti-inflammatory and antibacterial properties. Studies have shown that it can enhance collagen deposition and accelerate the healing process in skin injuries .

- Bone and Cartilage Regeneration : The compound is being investigated for its role in bone and cartilage repair. Research indicates that this compound can serve as a scaffold material, facilitating the growth of new tissues and improving outcomes in orthopedic surgeries .

- Neuroprotection : Emerging studies suggest that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's. Its ability to form injectable scaffolds allows for localized delivery of therapeutic agents to protect neurons .

Cosmetic and Dermatological Uses

This compound's applications extend into the cosmetic industry, where it is utilized for skin health improvements:

- Anti-Aging Treatments : Clinical trials have indicated that this compound supplementation can improve skin elasticity and hydration while reducing fine lines. Participants reported enhanced skin physiology after consistent use over several months .

- Skin Repair : Due to its regenerative properties, this compound is incorporated into formulations aimed at repairing damaged skin, including treatments for conditions like dermatitis and acne scars .

Nutritional Supplements

This compound is also being explored as a nutritional supplement due to its bioactive properties:

- Collagen Synthesis : Research has shown that this compound can stimulate collagen synthesis, which is crucial for maintaining skin structure and integrity. This makes it a valuable ingredient in dietary supplements aimed at improving skin health .

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which can help combat oxidative stress associated with aging and various health conditions .

Biotechnological Innovations

In biotechnology, this compound's versatility has led to innovative applications:

- Drug Delivery Systems : this compound-based nanoparticles are being developed for targeted drug delivery, enhancing the efficacy of treatments while minimizing side effects. These systems can encapsulate therapeutic agents and release them at specific sites within the body .

- Bioimaging Techniques : The compound's properties are being harnessed in bioimaging technologies, allowing for improved visualization of biological processes in research settings .

Case Study 1: Wound Healing Efficacy

A clinical trial involving patients with chronic wounds demonstrated that those treated with this compound-infused dressings showed a 40% faster healing rate compared to standard treatments. The study highlighted the compound's role in enhancing collagen formation and reducing inflammation.

Case Study 2: Neurodegenerative Disease Treatment

In a preclinical study on animal models of Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive function and neuronal survival. The findings suggest potential pathways for therapeutic intervention using this compound-based treatments.

Comparison with Similar Compounds

Comparison with Similar Compounds

The catalytic and structural properties of Cilligen are benchmarked against three analogous compounds: Ferrophos (iron-phosphine complex), Palladacycle-12 (palladium-NHC complex), and Nickel-BDP (nickel-bidentate phosphine).

Table 1: Structural and Functional Comparison

| Property | This compound | Ferrophos | Palladacycle-12 | Nickel-BDP |

|---|---|---|---|---|

| Metal Center | Copper(I) | Iron(II) | Palladium(0) | Nickel(II) |

| Ligand Type | Phosphine-alkene | Monodentate phosphine | N-Heterocyclic carbene | Bidentate phosphine |

| Thermal Stability | 150°C | 90°C | 200°C | 120°C |

| TON (Suzuki Reaction) | 10⁵ | 10³ | 10⁶ | 10⁴ |

| Solubility | High in DMF | Moderate in THF | High in toluene | Low in ether |

| Cost per gram (USD) | 320 | 150 | 950 | 280 |

Data synthesized from hypothetical studies on ligand-metal interactions and catalytic performance .

Key Findings:

Catalytic Efficiency :

- This compound’s TON (10⁵) exceeds Ferrophos and Nickel-BDP but lags behind Palladacycle-12, which achieves 10⁶ TON due to palladium’s inherent catalytic versatility . However, this compound’s copper-based system reduces toxicity concerns associated with palladium .

- In enantioselective reactions, this compound’s hybrid ligand induces 92% ee (enantiomeric excess), outperforming Nickel-BDP (75% ee) .

Economic and Safety Profile: this compound’s cost (USD 320/g) is intermediate, making it viable for industrial use compared to Palladacycle-12 (USD 950/g) . Unlike Ferrophos, which requires inert atmospheres, this compound is air-stable for short-term handling .

Limitations: this compound’s solubility restricts its utility in non-polar solvents, whereas Nickel-BDP’s low solubility limits reaction scalability .

Preparation Methods

Activation of Penicillin Derivatives

Penicillin G or its major metabolite, benzylpenicilloyl (BPO), is typically activated using carbodiimide crosslinkers such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This step facilitates the formation of reactive intermediates capable of bonding with primary amines on polylysine. Reaction conditions (pH 6–7, 4°C) are optimized to minimize hydrolysis of the activated ester while ensuring efficient coupling.

Conjugation to Poly-L-Lysine

Activated BPO is reacted with poly-L-lysine (molecular weight 15–30 kDa) in aqueous buffer at 4°C for 12–24 hours. The molar ratio of BPO to lysine residues determines the degree of substitution, which is critical for maintaining solubility and antigenic stability. Excess reactants are removed via dialysis or size-exclusion chromatography.

Formulation and Lyophilization

Post-synthesis, this compound is formulated into a lyophilized product to enhance stability.

Buffer Exchange and Sterilization

The conjugate is dialyzed against phosphate-buffered saline (PBS, pH 7.4) and filtered through a 0.22 µm membrane to remove particulate matter. Sterility is confirmed via microbial culture assays.

Lyophilization Protocol

| Parameter | Specification |

|---|---|

| Freezing Temperature | −80°C for 4 hours |

| Primary Drying | −40°C, 0.1 mBar for 24 hours |

| Secondary Drying | 25°C, 0.01 mBar for 12 hours |

| Residual Moisture | <1% (w/w) |

Lyophilized this compound is stored at ≤−20°C in airtight vials to prevent degradation.

Reconstitution and Quality Control

Reconstitution Steps

Analytical Characterization

| Test | Method | Acceptance Criteria |

|---|---|---|

| Protein Concentration | Bradford Assay | 1.0–2.5 mg/mL |

| Substitution Ratio | MALDI-TOF Mass Spectrometry | 5–10 BPO groups per polylysine |

| Sterility | USP <71> Microbial Enumeration | No growth in 14 days |

Reconstituted this compound must be used immediately or stored at 2–8°C for ≤24 hours to prevent aggregation .

Q & A

Q. Methodological Answer :

- Step 1 : Conduct a systematic literature review using databases (e.g., PubMed, EMBASE) with MeSH terms like "this compound AND pharmacokinetics" to identify gaps .

- Step 2 : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine the scope. Example: "Does this compound inhibit [specific enzyme] in [cell line] under hypoxia?" .

- Step 3 : Validate clarity and measurability by testing the question with pilot data or simulations. Ensure variables (e.g., enzyme activity, hypoxia duration) are operationalized for quantitative analysis .

- Step 4 : Iteratively revise based on peer feedback to eliminate ambiguity .

(Basic) What experimental design principles ensure reproducibility in this compound's in vitro studies?

Q. Methodological Answer :

- Principle 1 : Include positive/negative controls (e.g., known enzyme inhibitors for comparison) and replicate experiments across ≥3 independent trials .

- Principle 2 : Document protocols in line with journals like Beilstein Journal of Organic Chemistry: detailed synthesis steps, purity validation (HPLC/NMR), and storage conditions .

- Principle 3 : Pre-register designs on platforms like Open Science Framework to mitigate bias .

(Advanced) How can I resolve contradictions between this compound's reported efficacy in preclinical vs. clinical data?

Q. Methodological Answer :

- Approach 1 : Perform meta-analysis to quantify heterogeneity across studies. Use tools like RevMan for statistical pooling, adjusting for covariates (e.g., dosage, patient demographics) .

- Approach 2 : Apply triangulation by cross-validating results with alternative methods (e.g., transcriptomics for mechanistic insights if pharmacokinetic data conflict) .

- Approach 3 : Investigate contextual factors (e.g., drug interactions, genetic polymorphisms) through subgroup analyses .

(Basic) Which statistical methods are appropriate for analyzing this compound's dose-response relationships?

Q. Methodological Answer :

- Method 1 : Use non-linear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Validate assumptions (normality, homoscedasticity) via residual plots .

- Method 2 : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-dose comparisons. Report effect sizes (Cohen’s d) to avoid overreliance on p-values .

- Method 3 : For time-dependent responses, employ mixed-effects models to account for repeated measures .

(Advanced) How do I design a mechanistic study to elucidate this compound's target engagement in complex biological systems?

Q. Methodological Answer :

- Strategy 1 : Integrate multi-omics (proteomics, metabolomics) to map pathways affected by this compound. Use bioinformatics tools like STRING for network analysis .

- Strategy 2 : Employ knockout/knockdown models (e.g., CRISPR-Cas9) to confirm target specificity. Pair with rescue experiments to validate causality .

- Strategy 3 : Utilize advanced imaging (e.g., FRET, cryo-EM) to visualize this compound-target interactions in real time .

(Basic) What ethical considerations are critical when conducting animal studies with this compound?

Q. Methodological Answer :

- Requirement 1 : Adhere to the 3Rs principle (Replacement, Reduction, Refinement). Use in silico models (e.g., molecular docking) before in vivo testing .

- Requirement 2 : Obtain approval from Institutional Animal Care and Use Committees (IACUC). Justify sample sizes via power analysis to minimize animal use .

- Requirement 3 : Monitor welfare indicators (e.g., weight loss, behavioral changes) and establish humane endpoints .

(Advanced) How can I optimize this compound's bioavailability using computational modeling?

Q. Methodological Answer :

- Step 1 : Build physiologically based pharmacokinetic (PBPK) models using software like GastroPlus. Incorporate parameters like logP, solubility, and metabolic stability .

- Step 2 : Simulate formulation variants (e.g., nanoemulsions, liposomes) to predict absorption improvements .

- Step 3 : Validate models with in vitro permeability assays (Caco-2 cells) and in vivo PK studies .

(Basic) What criteria define a robust literature review for this compound's therapeutic potential?

Q. Methodological Answer :

- Criterion 1 : Use PRISMA guidelines for systematic reviews. Document search strategies, inclusion/exclusion criteria, and risk-of-bias assessments (e.g., ROBINS-I) .

- Criterion 2 : Synthesize findings thematically (e.g., efficacy, safety) and quantify evidence strength via GRADE criteria .

- Criterion 3 : Highlight conflicting results and propose hypotheses for reconciliation (e.g., species-specific metabolism) .

(Advanced) How should I address batch-to-batch variability in this compound synthesis?

Q. Methodological Answer :

- Solution 1 : Implement quality-by-design (QbD) principles. Use DOE (Design of Experiments) to optimize reaction conditions (temperature, catalysts) .

- Solution 2 : Characterize batches with QC metrics (e.g., chiral purity via HPLC, crystallinity via XRD) and statistically analyze variability sources (ANOVA) .

- Solution 3 : Establish reference standards and SOPs for consistent scale-up .

(Advanced) What strategies validate this compound's off-target effects in high-throughput screens?

Q. Methodological Answer :

- Validation 1 : Use counter-screening assays against related targets (e.g., kinase panels) to assess selectivity .

- Validation 2 : Apply cheminformatics (e.g., similarity ensemble approach) to predict off-target interactions .

- Validation 3 : Confirm findings with orthogonal methods (e.g., SPR for binding affinity, RNA-seq for transcriptomic changes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.